Benzene, 1-ethenyl-2-isocyano-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-ethenyl-2-isocyano- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with an ethenyl group (vinyl group) and an isocyano group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethenyl-2-isocyano- typically involves the introduction of the ethenyl and isocyano groups onto a benzene ring. One common method is through electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired functional groups. For example, the ethenyl group can be introduced via a Heck reaction, while the isocyano group can be introduced using a suitable isocyanide reagent under controlled conditions .
Industrial Production Methods: Industrial production of Benzene, 1-ethenyl-2-isocyano- may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts and optimized reaction conditions to achieve high yields and purity. The specific details of industrial production methods can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 1-ethenyl-2-isocyano- undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Nucleophilic Addition: The isocyano group can undergo nucleophilic addition reactions, forming new bonds with nucleophiles.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride or aluminum chloride.
Nucleophilic Addition: Reagents such as amines or alcohols can react with the isocyano group under mild conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Benzene, 1-ethenyl-2-isocyano- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Benzene, 1-ethenyl-2-isocyano- involves its interaction with various molecular targets and pathways. The benzene ring can participate in aromatic interactions, while the isocyano group can form bonds with nucleophiles, leading to the formation of new compounds. The specific pathways and targets depend on the context of its use in chemical reactions or biological systems .
Vergleich Mit ähnlichen Verbindungen
Benzene, 1-isocyano-2-methyl-: Similar structure with a methyl group instead of an ethenyl group.
Benzene, 1-ethenyl-2-amino-: Similar structure with an amino group instead of an isocyano group.
Uniqueness: Its ability to undergo both electrophilic aromatic substitution and nucleophilic addition reactions makes it a versatile compound in organic synthesis .
Eigenschaften
CAS-Nummer |
34325-85-4 |
---|---|
Molekularformel |
C9H7N |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
1-ethenyl-2-isocyanobenzene |
InChI |
InChI=1S/C9H7N/c1-3-8-6-4-5-7-9(8)10-2/h3-7H,1H2 |
InChI-Schlüssel |
CSZBAJSEZIGDHD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=CC=C1[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.